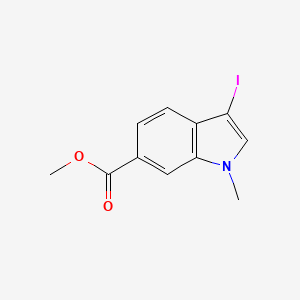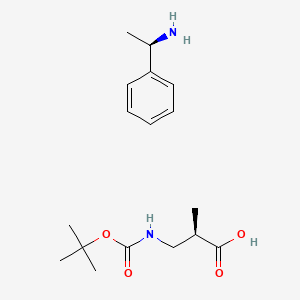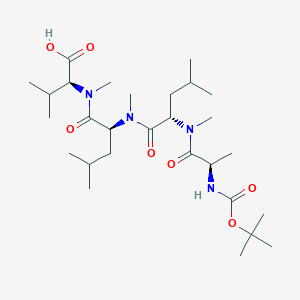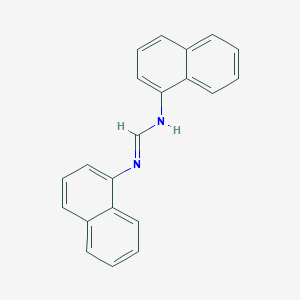![molecular formula C22H26N4 B11830851 3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine is a heterocyclic compound that features a pyridazine core substituted with two pyridinyl groups, each bearing a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as 1,2-diketones.
Substitution with Pyridinyl Groups: The pyridazine core is then subjected to a substitution reaction with 6-(1,1-dimethylethyl)-2-pyridinyl groups. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyridazine core is reacted with 6-(1,1-dimethylethyl)-2-pyridinylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
科学研究应用
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
作用机制
The mechanism of action of 3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine depends on its specific application. For example:
As a Ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions.
As a Bioactive Molecule: It may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
3,6-Bis(2-pyridinyl)-pyridazine: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
3,6-Bis(4-methyl-2-pyridinyl)-pyridazine: Contains methyl groups instead of tert-butyl groups, affecting its reactivity and applications.
Uniqueness
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine is unique due to the presence of the bulky tert-butyl groups, which can influence its steric and electronic properties
属性
分子式 |
C22H26N4 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
3,6-bis(6-tert-butylpyridin-2-yl)pyridazine |
InChI |
InChI=1S/C22H26N4/c1-21(2,3)19-11-7-9-15(23-19)17-13-14-18(26-25-17)16-10-8-12-20(24-16)22(4,5)6/h7-14H,1-6H3 |
InChI 键 |
RJAMOVAWXXEVIL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=CC(=N1)C2=NN=C(C=C2)C3=NC(=CC=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11830795.png)
![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)

![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-](/img/structure/B11830799.png)
![3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11830801.png)

![(1R,7R)-1-chloro-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11830812.png)
![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11830832.png)


